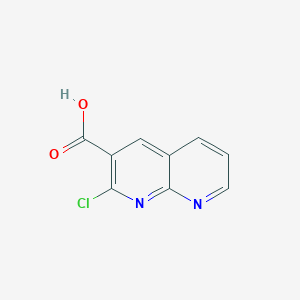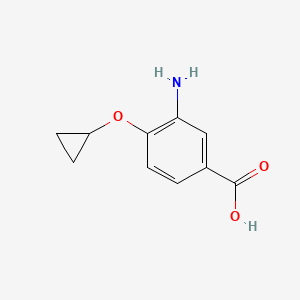
7-Amino-4-bromoisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-bromoisoquinolin-1(2H)-one is a heterocyclic organic compound that contains both amino and bromo functional groups attached to an isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-bromoisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method might include:
Bromination: Starting with isoquinolin-1(2H)-one, a bromination reaction can introduce the bromo group at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-4-bromoisoquinolin-1(2H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Amino-4-bromoisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoisoquinolin-1(2H)-one: Lacks the bromo group, which might affect its reactivity and biological activity.
4-Bromoisoquinolin-1(2H)-one: Lacks the amino group, which could influence its solubility and interaction with biological targets.
Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
The presence of both amino and bromo groups in 7-Amino-4-bromoisoquinolin-1(2H)-one makes it unique, potentially offering a combination of properties from both functional groups. This could result in distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
7-amino-4-bromo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) |
InChI-Schlüssel |
RUXZLDZHFRDCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


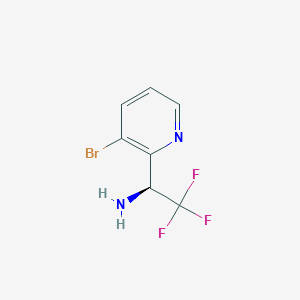
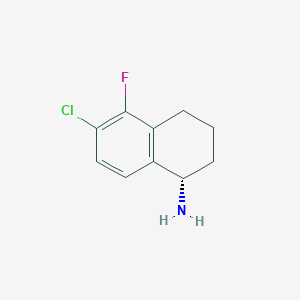
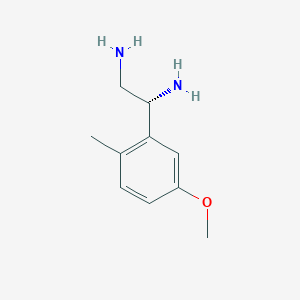
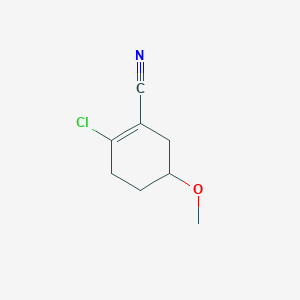
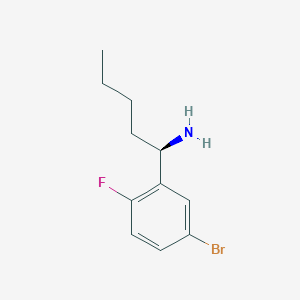
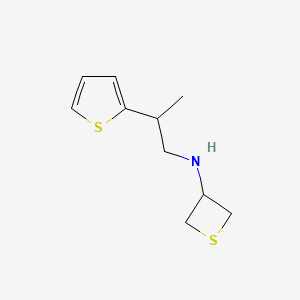
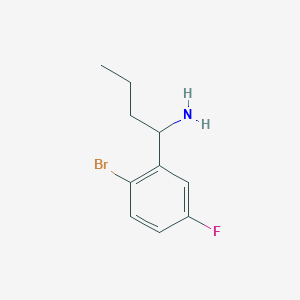
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)
